2,4,6-Trivinylcyclotriboroxane pyridine complex
Overview
Description
“2,4,6-Trivinylcyclotriboroxane pyridine complex” is a chemical compound with the molecular formula C11H14B3NO3 and a molecular weight of 240.67 . It’s also known by other names such as “Vinylboronic anhydride pyridine complex” and "Trivinyl-boroxin pyridine complex" .
Synthesis Analysis
This compound is used as a reagent for various chemical reactions. It’s used in Suzuki-Miyaura cross-coupling , stereoselective synthesis via Palladium-catalyzed carboamination , and as an alkyl-connected 2-amino-6-vinylpurine (AVP) crosslinking agent to cytosine base in RNA .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringc1ccncc1.C=Cb2ob(C=C)ob(C=C)o2
. This represents the connectivity of atoms in the molecule but does not provide information about its 3D structure. Chemical Reactions Analysis
As mentioned earlier, this compound is used in several chemical reactions. It’s used in Suzuki-Miyaura cross-coupling , stereoselective synthesis via Palladium-catalyzed carboamination , and as an alkyl-connected 2-amino-6-vinylpurine (AVP) crosslinking agent to cytosine base in RNA .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Synthesis of Functionalized Styrene Derivatives : A Suzuki cross-coupling protocol between aryl halides and 2,4,6-trivinylcyclotriboroxane-pyridine complex enables the synthesis of functionalized styrene derivatives. This method's scope and limitations were explored through various ortho-substituted aryl halides (Kerins & O’Shea, 2002).
Efficient Synthesis of Aryl Vinyl Ethers : Utilizing a room-temperature copper(II) acetate mediated coupling, this complex aids in the synthesis of aryl vinyl ether derivatives. The scope of this procedure is demonstrated by generating various substituted aryl vinyl ethers, showing tolerance to diverse functional groups (McKinley & O’Shea, 2004).
Suzuki‐Miyaura Cross‐Coupling : The complex is also applied in the Suzuki‐Miyaura cross-coupling for the preparation of 2′‐Vinylacetanilide, a process involving vinylacetanilide, styrene derivatives, and indole ring systems (Cottineau, Kessler, & O’Shea, 2006).
DNA Cleavage Activity : A trinuclear copper(II) complex of 2,4,6-tris(di-2-pyridylamine)-1,3,5-triazine, related to this compound, demonstrates significant DNA cleavage activity. It is capable of binding to DNA and efficiently cleaving the supercoiled pBR322 DNA into various forms at micromolar concentrations (Chen et al., 2007).
Solvent-Free Synthesis of Pyridine Derivatives : Research on the synthesis of 2,4,6-triarylpyridines, which have broad biological and pharmaceutical properties, has highlighted some pyridines' applications in supramolecular chemistry. These include potential uses in photodynamic cell–specific cancer therapy due to their structure related to symmetrical triarylpyrylium salt photosensitizers (Maleki, 2015).
Metal Cation Complexation Studies : The complexation properties of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines, related to the 2,4,6-trivinylcyclotriboroxane pyridine complex, have been studied extensively. These studies have shown significant impacts on optical properties due to metal coordination, indicating potential applications in sensory applications (Hadad et al., 2013).
Safety And Hazards
properties
IUPAC Name |
pyridine;2,4,6-tris(ethenyl)-1,3,5,2,4,6-trioxatriborinane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9B3O3.C5H5N/c1-4-7-10-8(5-2)12-9(6-3)11-7;1-2-4-6-5-3-1/h4-6H,1-3H2;1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHJACXHRQQNQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OB(OB(O1)C=C)C=C)C=C.C1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14B3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30918801 | |
Record name | Pyridine--2,4,6-triethenyl-1,3,5,2,4,6-trioxatriborinane (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30918801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine;2,4,6-tris(ethenyl)-1,3,5,2,4,6-trioxatriborinane | |
CAS RN |
92988-08-4, 442850-89-7, 95010-17-6 | |
Record name | Pyridine--2,4,6-triethenyl-1,3,5,2,4,6-trioxatriborinane (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30918801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Vinylboronic anhydride pyridine complex | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4,6-Trivinylboroxin - Pyridine Complex | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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